molecular formula C30H34Cl2N4O3S3 B13816202 7,7'-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) CAS No. 343372-30-5

7,7'-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol)

Cat. No.: B13816202
CAS No.: 343372-30-5
M. Wt: 665.7 g/mol
InChI Key: MQWXLOGEPPWVQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroquinoline derivatives.

Scientific Research Applications

7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of sulfur and nitrogen atoms in the structure allows for coordination with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol) is unique due to its specific combination of quinoline, sulfur, and nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

343372-30-5

Molecular Formula

C30H34Cl2N4O3S3

Molecular Weight

665.7 g/mol

IUPAC Name

5-chloro-7-[13-(5-chloro-8-hydroxyquinolin-7-yl)-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]quinolin-8-ol

InChI

InChI=1S/C30H34Cl2N4O3S3/c31-23-19-25(29(37)27-21(23)3-1-5-33-27)35-7-13-40-14-8-36(10-16-42-18-12-39-11-17-41-15-9-35)26-20-24(32)22-4-2-6-34-28(22)30(26)38/h1-6,19-20,37-38H,7-18H2

InChI Key

MQWXLOGEPPWVQT-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN(CCSCCOCCSCCN1C2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl

Origin of Product

United States

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